Methanol-d4
Overview
Description
Methanol, also known as methyl alcohol, is a simple alcohol with a variety of applications ranging from being a precursor for other chemical compounds to serving as a clean-burning fuel. It is a colorless liquid with a distinctive smell and is considered one of the most useful chemical compounds due to its versatility in the chemical industry. Methanol is produced from various feedstocks, including natural gases, CO2, and biomass, and is used in the production of acetic acid, dimethyl ether (DME), methylamine, and as an energy carrier for hydrogen storage .
Synthesis Analysis
The synthesis of methanol from CO2 hydrogenation has been a subject of interest, particularly on the defective In2O3(110) surface with surface oxygen vacancies. Density functional theory calculations have shown that the D4 surface with the Ov4 defective site is more favorable for CO2 activation and hydrogenation, leading to methanol production. This indicates that the presence of specific oxygen vacancies can significantly influence the efficiency of methanol synthesis .
Molecular Structure Analysis
The structure of liquid methanol has been studied using a combination of density functional calculations and quantum cluster equilibrium models. These studies suggest that liquid methanol is dominated by cyclic and/or lasso structures, which are consistent with experimental thermodynamic and spectroscopic properties. This structural information is crucial for understanding the behavior of methanol in various chemical processes .
Chemical Reactions Analysis
Methanol and DME are important intermediates in the chemical industry, and their conversion into more valuable chemicals through selective oxidation has been extensively studied. The selective cleavage of C-O, C-H, or O-H bonds in methanol/DME molecules is a key step in the synthesis of high value-added oxygenated chemicals and diesel oil additives. This process is considered green and environmentally friendly due to its good atom economy .
Physical and Chemical Properties Analysis
Methanol is hydrophilic and can absorb water, which may impact its performance as a fuel. Its heat of combustion is significantly lower than that of gasoline, which affects the range of vehicles using methanol as fuel. DME, which is formed by the dimerization of methanol, is a gas at ambient conditions and is slightly polar and nearly nontoxic. The synthesis of DME can be achieved through one pot or two pot synthesis methods, with the one pot synthesis being a newer approach .
Scientific Research Applications
Dual-Fuel Engine Concept with Methanol : Methanol-d4 is investigated for its role in reducing climate impacts when used in engines. A study by Dong et al. (2020) explored the direct injection of methanol in a non-premixed dual-fuel setup with diesel pilot, indicating potential for robust ignition, stable combustion, and lower emissions.
Analytical Applications in Pharmaceutical and Biological Fields : Methanol-d4 is also significant in analytical research, particularly in the pharmaceutical sector. Tomassetti et al. (2016) Tomassetti et al. (2016) utilized direct methanol fuel cells (DMFC) for analytical purposes, enhancing sensitivity and reducing response time in detecting certain antibiotics.
Hydrogen Generation from Alcohols Catalyzed by Ruthenium-triphenylphosphine Complexes : Sieffert and Bühl (2010) conducted a Sieffert and Bühl (2010) comprehensive study on methanol dehydrogenation catalyzed by Ruthenium complexes. Their findings contribute to understanding the mechanisms of hydrogen generation, a key aspect in fuel cell technology.
CO2 Hydrogenation for Methanol Synthesis : Ye et al. (2013) Ye et al. (2013) investigated the synthesis of methanol from CO2 hydrogenation, highlighting the role of methanol in reducing CO2 emissions and its potential as an energy carrier.
Direct Methanol Fuel Cells (DMFC) : Research by Wasmus and Kuver (1999) Wasmus and Kuver (1999) provided a selective review on the development and challenges of DMFC, a technology pertinent for portable power applications.
Methanol Electrochemical Oxidation : The research by Urbańczyk et al. (2018) Urbańczyk et al. (2018) focused on the use of bimetallic catalysts for methanol electrocatalytic oxidation, contributing to advancements in fuel cell efficiency.
DMPC Flip-Flop and Transfer in Biological Membranes : Nguyen et al. (2019) Nguyen et al. (2019) explored the impact of methanol on lipid dynamics in biological membranes, essential for understanding cell survival and protein reconstitution.
Methanol Decomposition on ZnO Surfaces : Cheng et al. (1983) Cheng et al. (1983) analyzed methanol decomposition on various ZnO surfaces, contributing to the understanding of methanol synthesis and its implications.
Methanol Production and Applications : Dalena et al. (2018) Dalena et al. (2018) provided an overview of methanol production processes and its diverse applications, emphasizing its significance as a building block in the chemical industry.
Catalytic C–C Coupling of Methanol : Moran et al. (2011) Moran et al. (2011) presented a novel catalytic process for C–C coupling of methanol, a breakthrough in using methanol as a chemical feedstock.
Modeling and Numerical Simulation of DMFCs : Bahrami and Faghri (2013) Bahrami and Faghri (2013) reviewed the modeling studies of direct methanol fuel cells, crucial for enhancing their design and efficiency.
Advances in DMFCs at Los Alamos National Laboratory : Ren et al. (2000) Ren et al. (2000) discussed the advancements made in DMFC technology, particularly in terms of stack hardware and catalyst optimization.
Methanol-Tolerant M–N–C Catalysts for ORR in DMFCs : Lo Vecchio et al. (2018) Lo Vecchio et al. (2018) explored the development of metal-nitrogen-carbon catalysts for oxygen reduction reactions in DMFCs, addressing a major challenge in DMFC technology.
Enhanced Methanol Tolerance in DMFC Cathodes : Choi et al. (2015) Choi et al. (2015) researched on Pd-rich electrocatalysts for DMFC cathodes, focusing on improving methanol tolerance and overall cell performance.
Safety And Hazards
Methanol-d4 is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes damage to organs . It is recommended to avoid breathing vapors, mist, or gas, and to use this substance only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance .
Future Directions
There is a paper titled “Extension and improvement of the methanol-d4 NMR thermometer calibration” that discusses the use of Methanol-d4 in NMR-based research and analyses . This suggests that Methanol-d4 will continue to be a valuable tool in scientific research, particularly in the field of NMR spectroscopy .
properties
IUPAC Name |
trideuterio(deuteriooxy)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4O/c1-2/h2H,1H3/i1D3,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKJLVBELUTLKV-MZCSYVLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801010038 | |
Record name | Methan-d3-ol-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
36.066 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanol-d4 | |
CAS RN |
811-98-3 | |
Record name | Methanol-d4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=811-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methan-d3-ol-d | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000811983 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methan-d3-ol-d | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methan-d3-ol-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801010038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2H4)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.253 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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